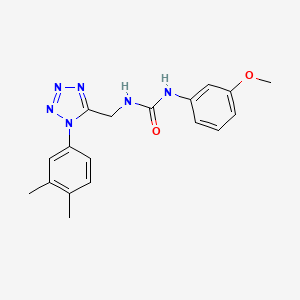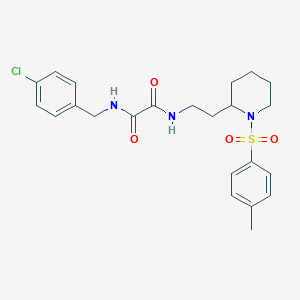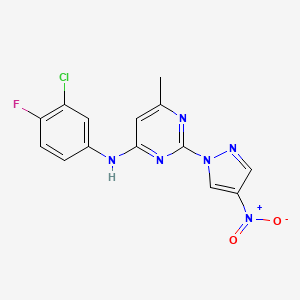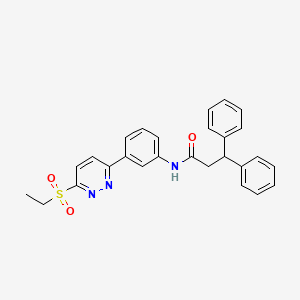
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea, also known as DM-PU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DM-PU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Urea Derivatives in Scientific Research
1. Electrochemical Surface Finishing and Energy Storage
Urea derivatives are explored in electrochemical technology, particularly with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) for applications in electroplating and energy storage. These compounds, including urea, enhance the ease of handling and application of haloaluminate RTILs, contributing to advancements in surface finishing technologies and energy storage solutions (Tsuda, Stafford, & Hussey, 2017).
2. Biosensors for Urea Detection
Urea biosensors, which utilize urea derivatives and enzyme urease, have been developed to detect and quantify urea concentration in various fields such as healthcare, agriculture, and environmental monitoring. These biosensors employ a range of materials for enzyme immobilization, showcasing the versatility of urea derivatives in improving the selectivity and stability of biosensors (Botewad et al., 2021).
3. Urease Inhibitors for Medical Applications
Research on urease inhibitors, which include urea derivatives, highlights their potential in treating infections caused by urease-producing bacteria in the gastric and urinary tracts. The study of various urease inhibitors underscores the ongoing search for effective treatments with minimal side effects (Kosikowska & Berlicki, 2011).
4. Ureaform as a Slow-Release Fertilizer
Ureaform, a condensation product of urea and formaldehyde, serves as a slow-release nitrogen fertilizer, offering benefits for improved fertility management and reduced environmental pollution. The role of microbial activity in the mineralization of ureaform to nitrogen highlights the ecological significance of urea derivatives in agriculture (Alexander & Helm, 1990).
5. Environmental Fate of Urea Derivatives
Studies on the environmental fate of alkylphenols and their derivatives, including those related to urea, shed light on their persistence and potential endocrine-disrupting effects in aquatic environments. This research is crucial for understanding the ecological impact of these compounds and informing regulatory policies (Ying, Williams, & Kookana, 2002).
Propiedades
IUPAC Name |
1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-12-7-8-15(9-13(12)2)24-17(21-22-23-24)11-19-18(25)20-14-5-4-6-16(10-14)26-3/h4-10H,11H2,1-3H3,(H2,19,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQBRBOXHCURIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2369811.png)

![2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2369814.png)
![Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2369815.png)
![2-(2-furyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2369817.png)




![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2369823.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-mercaptopyrimidin-4(3H)-one](/img/structure/B2369824.png)
![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2369825.png)